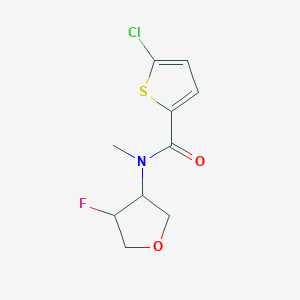
5-chloro-N-(4-fluorooxolan-3-yl)-N-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine” is available from certain chemical suppliers12. Another compound, “N-(4-Fluorooxolan-3-yl)pyridine-2-carboxamide” (also known as CX-5461), is a synthetic small molecule drug that is currently being investigated for its anti-tumor properties3.
Synthesis Analysis
Unfortunately, I couldn’t find specific synthesis methods for “5-chloro-N-(4-fluorooxolan-3-yl)-N-methylthiophene-2-carboxamide”. For accurate synthesis methods, please refer to scientific literature or consult with a professional chemist.Molecular Structure Analysis
The molecular formula for “5-chloro-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine” is C9H11ClFN3O, and its molecular weight is 231.662. For “N-(4-Fluorooxolan-3-yl)pyridine-2-carboxamide”, the molecular formula is C10H11FN2O2, and its molecular weight is 210.2083.
Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving “5-chloro-N-(4-fluorooxolan-3-yl)-N-methylthiophene-2-carboxamide”. For detailed chemical reaction analysis, please refer to scientific literature or consult with a professional chemist.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-chloro-N-(4-fluorooxolan-3-yl)-N-methylthiophene-2-carboxamide” are not available in the sources I found. For accurate physical and chemical properties, please refer to a reliable chemical database or consult with a professional chemist.科学的研究の応用
Chemical Synthesis and Antipathogenic Activity
Research into acylthioureas, a category closely related to 5-chloro-N-(4-fluorooxolan-3-yl)-N-methylthiophene-2-carboxamide, highlights their synthesis and potential as antimicrobial agents. These compounds have shown significant antipathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting a potential for the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antitubercular and Antibacterial Properties
Further studies on carboxamide derivatives indicate promising antitubercular and antibacterial activities. These studies demonstrate the potential of such compounds in the fight against tuberculosis and various bacterial infections, outperforming traditional drugs like Pyrazinamide and Streptomycin in some cases (Bodige et al., 2020).
Material Science Applications
In the field of material science, aromatic polyamides based on similar chemical structures have been synthesized, showing excellent solubility in organic solvents and forming transparent, tough films. These materials exhibit high thermal stability, suggesting their utility in advanced material applications (Yang, Hsiao, & Yang, 1999).
Inhibitors of Gene Expression
Compounds structurally related to 5-chloro-N-(4-fluorooxolan-3-yl)-N-methylthiophene-2-carboxamide have been investigated as inhibitors of NF-kappaB and AP-1 gene expression. These studies highlight the potential of such compounds in therapeutic applications, particularly in modulating gene expression related to various diseases (Palanki et al., 2000).
Electrophilic Fluorination
Research into the electrophilic fluorination of similar compounds demonstrates a highly efficient methodology for introducing fluorine atoms into organic molecules, a crucial step in synthesizing many pharmaceutical and agrochemical products. This method shows marked solvent effects on the efficiency of fluorination, providing insights into the optimization of such chemical reactions (Suzuki & Fuchigami, 2004).
Safety And Hazards
The safety and hazards associated with “5-chloro-N-(4-fluorooxolan-3-yl)-N-methylthiophene-2-carboxamide” are not available in the sources I found. For accurate safety and hazard information, please refer to a Material Safety Data Sheet (MSDS) or consult with a professional chemist.
将来の方向性
The future directions for “5-chloro-N-(4-fluorooxolan-3-yl)-N-methylthiophene-2-carboxamide” are not available in the sources I found. However, “N-(4-Fluorooxolan-3-yl)pyridine-2-carboxamide” (CX-5461) is currently being investigated for its anti-tumor properties3, which suggests potential future directions in cancer research.
特性
IUPAC Name |
5-chloro-N-(4-fluorooxolan-3-yl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2S/c1-13(7-5-15-4-6(7)12)10(14)8-2-3-9(11)16-8/h2-3,6-7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAWCHFOINJBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-fluorooxolan-3-yl)-N-methylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


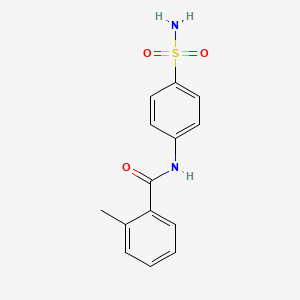
![N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2917707.png)
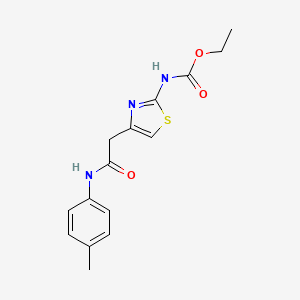
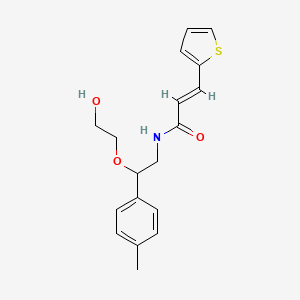
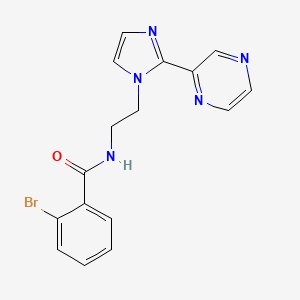
![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2917714.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2917715.png)
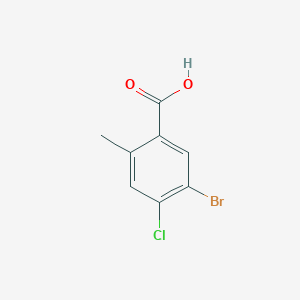
![N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2917717.png)
![1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2917719.png)
![Methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate](/img/structure/B2917722.png)
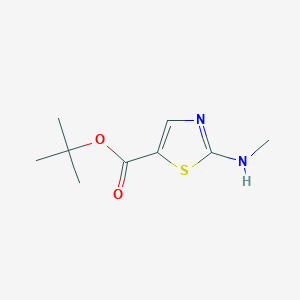
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)